Ethyl 2-(3-iodopyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-iodopyridin-2-yl)acetate is an organic compound with the molecular formula C9H10INO2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The compound features an ethyl ester group attached to the 2-position of the pyridine ring and an iodine atom at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-iodopyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the iodination of 2-(pyridin-2-yl)acetic acid followed by esterification. The iodination step typically uses iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The esterification can be achieved using ethanol and a catalytic amount of sulfuric acid or another acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-iodopyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-(3-substituted-pyridin-2-yl)acetates.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-(3-iodopyridin-2-yl)ethanol.
Scientific Research Applications
Ethyl 2-(3-iodopyridin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which Ethyl 2-(3-iodopyridin-2-yl)acetate exerts its effects depends on the specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability. The ester group can undergo hydrolysis, releasing the active pyridine derivative that interacts with biological targets.
Comparison with Similar Compounds
Ethyl 2-(3-iodopyridin-2-yl)acetate can be compared with other pyridine derivatives such as:
Ethyl 2-(3-bromopyridin-2-yl)acetate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Ethyl 2-(3-chloropyridin-2-yl)acetate:
Ethyl 2-(3-fluoropyridin-2-yl)acetate: Features a fluorine atom, offering unique properties such as increased metabolic stability and altered electronic effects.
This compound is unique due to the presence of the iodine atom, which can participate in specific interactions and reactions not possible with other halogens.
Properties
IUPAC Name |
ethyl 2-(3-iodopyridin-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)6-8-7(10)4-3-5-11-8/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZDOAQBMSUFCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.